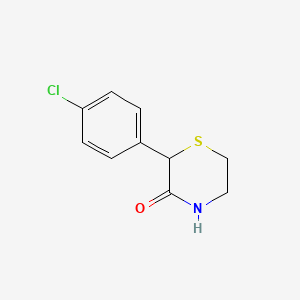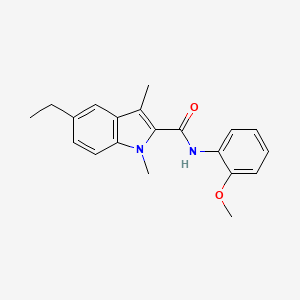![molecular formula C17H17N5O3S B10868024 4-[({[1-(bicyclo[2.2.1]hept-5-en-2-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10868024.png)
4-[({[1-(bicyclo[2.2.1]hept-5-en-2-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({2-[(1-Bicyclo[221]hept-5-en-2-yl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoic acid is a complex organic compound characterized by its unique bicyclic structure and tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[(1-Bicyclo[2.2.1]hept-5-en-2-yl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoic acid typically involves multiple steps:
Formation of the Bicyclic Structure: The bicyclo[2.2.1]hept-5-en-2-yl moiety can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Tetrazole Ring Formation: The tetrazole ring is introduced via a [3+2] cycloaddition reaction between an azide and a nitrile group.
Thioether Linkage: The sulfanyl group is attached through a nucleophilic substitution reaction.
Acetylation: The acetyl group is introduced using acetic anhydride in the presence of a base.
Amidation: The final step involves the formation of the amide bond between the acetylated intermediate and 4-aminobenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the tetrazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: The aromatic ring and the bicyclic structure can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced tetrazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 4-({2-[(1-Bicyclo[2.2.1]hept-5-en-2-yl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoic acid would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic carboxylate groups, allowing it to participate in hydrogen bonding and ionic interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-({2-[(1-Bicyclo[2.2.1]hept-5-en-2-yl)acetyl}amino)benzoic acid: Lacks the tetrazole ring, which may reduce its biological activity.
4-({2-[(1-Bicyclo[2.2.1]hept-5-en-2-yl-1H-1,2,3,4-tetrazol-5-yl)acetyl}amino)benzoic acid: Similar structure but without the sulfanyl group, potentially affecting its reactivity and stability.
Uniqueness
The presence of both the tetrazole ring and the sulfanyl group in 4-({2-[(1-Bicyclo[2.2.1]hept-5-en-2-yl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoic acid makes it unique. These functional groups confer distinct chemical properties, such as enhanced binding affinity in biological systems and increased reactivity in synthetic applications.
Properties
Molecular Formula |
C17H17N5O3S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-[[2-[1-(2-bicyclo[2.2.1]hept-5-enyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic acid |
InChI |
InChI=1S/C17H17N5O3S/c23-15(18-13-5-3-11(4-6-13)16(24)25)9-26-17-19-20-21-22(17)14-8-10-1-2-12(14)7-10/h1-6,10,12,14H,7-9H2,(H,18,23)(H,24,25) |
InChI Key |
OIROBBRJWJTYBR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)N3C(=NN=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Methoxy-dibenzofuran-3-yl)-3-[(E)-3-(4-methoxy-phenyl)-acryloyl]-thiourea](/img/structure/B10867948.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B10867951.png)
![2-Chloro-6-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B10867959.png)
![4-(dimethylamino)-N'-{(3Z)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10867966.png)
![10-(4-chlorobenzoyl)-3-(2-furyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10867979.png)
![11-Ethyl-3,3-dimethyl-10-(2-oxo-2-piperidinoethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10867990.png)
![6-amino-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10867992.png)
![2-{[1-(bicyclo[2.2.1]hept-5-en-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B10867999.png)

![10-(4-Chlorobenzoyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10868011.png)
![3-(2,4-Dichlorophenyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10868012.png)
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(4-pyridinyl)-6-[2-(2-thienyl)ethenyl]-](/img/structure/B10868020.png)


